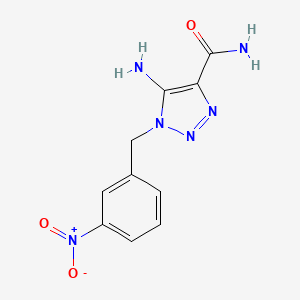

5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a carboxamide group at position 4, and a 3-nitrobenzyl moiety at position 1. The 3-nitrobenzyl substituent introduces strong electron-withdrawing properties and steric bulk, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

5-amino-1-[(3-nitrophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O3/c11-9-8(10(12)17)13-14-15(9)5-6-2-1-3-7(4-6)16(18)19/h1-4H,5,11H2,(H2,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXZFTAPULHDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=C(N=N2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl bromide with sodium azide to form 3-nitrobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to yield the desired triazole compound. The reaction conditions often include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, iron powder, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, allowing for extensive structure-activity relationship (SAR) exploration. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of 1,2,3-Triazole-4-Carboxamide Derivatives

Key Structural and Functional Insights

This contrasts with carbamoylmethyl (electron-neutral) and 4-bromobenzyl (moderately electron-withdrawing) analogs . Chlorobenzyl and fluorophenyl derivatives exhibit halogen bonding capabilities, which may improve target engagement in bacterial proteases or eukaryotic signaling pathways .

Steric and Conformational Influences :

- Bulky substituents (e.g., 3,5-dichloro-4-(4-chlorobenzoyl)benzyl ) reduce solubility but improve specificity for hydrophobic binding pockets, as seen in carboxyamidotriazole analogs .

- The carbamoylmethyl group in the lead SOS inhibitor allows conformational flexibility, mimicking β-turn structures critical for LexA interaction .

Species-Specific Activity: Analogs like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide show cross-species activity in E. coli and Pseudomonas aeruginosa, while phenylboronic derivatives target conserved catalytic Ser residues in LexA across bacterial species . The nitro group in the target compound may expand or narrow species specificity depending on its interaction with LexA’s active site.

Therapeutic Potential: Quinoline-linked triazoles (e.g., 5-amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide) show promise in oncology, leveraging the quinoline moiety’s DNA-intercalating properties . The target compound’s 3-nitro group could confer nitroreductase-activated prodrug properties, a feature exploited in antiparasitic and anticancer agents .

Biological Activity

5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C10H10N6O3

- Molecular Weight : 262.23 g/mol

- CAS Number : 438574-56-2

The compound features a triazole ring, which is known for its pharmacological versatility, allowing it to interact with various biological targets through non-covalent interactions such as hydrogen bonding and electrostatic interactions .

Synthesis

The synthesis of 5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through various methodologies. One common approach involves the reaction of 3-nitrobenzylamine with 4-isocyanato-1H-1,2,3-triazole under controlled conditions. This method allows for the efficient formation of the desired triazole derivative while minimizing side reactions .

Anticancer Activity

Several studies have investigated the anticancer potential of 5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Studies report IC50 values in the range of 10–20 µM against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

Table 1 summarizes the anticancer activity against different cell lines:

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of this compound. It has shown effectiveness in inhibiting viral replication in vitro, particularly against RNA viruses such as coronaviruses:

- Mechanism : The compound interacts with viral proteins, disrupting their function and thereby inhibiting replication .

Case Study 1: Anticancer Efficacy

In a study published in Nature Scientific Reports, researchers evaluated the anticancer efficacy of various triazole derivatives including 5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide. The study concluded that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antiviral Potential

A separate investigation focused on the antiviral activity against SARS-CoV-2 revealed that the compound inhibited viral replication by over 50% at concentrations lower than those required for cytotoxic effects. This suggests a favorable therapeutic index for potential use in treating viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.